2-Chloro-1-cycloheptylethanone
Overview
Description
2-Chloro-1-cycloheptylethanone is an organic compound with the molecular formula C9H15ClO and a molecular mass of 174.67 g/mol It is characterized by a cycloheptane ring substituted with a chloroethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cycloheptylethanone typically involves the chlorination of cycloheptanone derivatives. One common method includes the reaction of cycloheptanone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced chlorination techniques and catalysts to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-cycloheptylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, controlled temperatures.
Major Products:
Substitution: Amino or thio derivatives of cycloheptylethanone.
Reduction: Cycloheptylethanol derivatives.
Oxidation: Cycloheptanone carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-1-cycloheptylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various cycloheptane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 2-Chloro-1-cycloheptylethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules and pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-1-phenylethanone: Similar structure but with a phenyl ring instead of a cycloheptane ring.
2-Chloro-1-cyclohexylethanone: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
2-Chloro-1-cyclopentylethanone: Similar structure but with a cyclopentane ring instead of a cycloheptane ring .
Uniqueness: 2-Chloro-1-cycloheptylethanone is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts
Properties
IUPAC Name |
2-chloro-1-cycloheptylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSPIWAGLYBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664087 | |
Record name | 2-Chloro-1-cycloheptylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54147-46-5 | |
Record name | 2-Chloro-1-cycloheptylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54147-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-cycloheptylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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